(3,5-Dimethoxyphenyl)[4-(4-fluorobenzyl)piperazin-1-yl]methanone
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Overview
Description
(3,5-DIMETHOXYPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C20H23FN2O3 It is characterized by the presence of a dimethoxyphenyl group and a fluorobenzyl-substituted piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHOXYPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3,5-dimethoxyphenyl derivative, followed by the introduction of the 4-fluorobenzyl group through a nucleophilic substitution reaction. The final step involves the formation of the piperazine ring and its subsequent attachment to the methanone group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHOXYPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings or the piperazine moiety.
Scientific Research Applications
(3,5-DIMETHOXYPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways or its use as a drug candidate.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of (3,5-DIMETHOXYPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethoxyphenyl)[4-(3-fluorobenzyl)-1-piperazinyl]methanone: Similar in structure but with a different fluorobenzyl substitution pattern.
(3,5-dimethoxyphenyl)-(4-methylsulfonyl-1-piperazinyl)methanone: Contains a methylsulfonyl group instead of a fluorobenzyl group.
(3,5-DICHLOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE: Features dichlorophenyl and methoxyphenyl groups instead of dimethoxyphenyl and fluorobenzyl groups.
Uniqueness
The uniqueness of (3,5-DIMETHOXYPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23FN2O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23FN2O3/c1-25-18-11-16(12-19(13-18)26-2)20(24)23-9-7-22(8-10-23)14-15-3-5-17(21)6-4-15/h3-6,11-13H,7-10,14H2,1-2H3 |
InChI Key |
RHMWUSSUTXCRHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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